

Application Notes and Protocols: C8-Ceramide Delivery to Cells Using Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	C8-Ceramide	
Cat. No.:	B1668189	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are bioactive sphingolipids that act as critical signaling molecules in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence.[1][2] N-octanoyl-sphingosine (**C8-ceramide**) is a synthetic, cell-permeable analog of natural ceramides that has been widely used to study the biological functions of these lipids.[3][4] Due to its hydrophobic nature, the delivery of **C8-ceramide** to cells in an aqueous culture medium can be challenging. Liposomal formulations provide an effective vehicle for the encapsulation and delivery of **C8-ceramide**, enhancing its bioavailability and cytotoxic effects against cancer cells.[5]

These application notes provide a comprehensive overview of the preparation, characterization, and cellular application of **C8-ceramide**-loaded liposomes. Detailed protocols for key experiments are included to facilitate the investigation of **C8-ceramide**'s pro-apoptotic effects.

Data Presentation

Table 1: Characteristics of C8-Ceramide Loaded Liposomes



Formulati on	Composit ion (molar ratio/weig ht %)	Method of Preparati on	Mean Diameter (nm)	Zeta Potential (mV)	Encapsul ation Efficiency (%)	Referenc e
C8L	C8- ceramide/c holesterol/li nolenic acid/choles terol sulfate (45/5/5/45 w/w%)	Not specified	~184	~ -47.7	Not Reported	
Liposomal C8	Not specified	Sonication and extrusion through 100-nm polycarbon ate membrane s	Not Reported	Not Reported	14% (w/w)	_
DOX and C8- ceramide Liposomes	DOTAP/DP PC/DSPC/ DSPE with C8- ceramide	Not specified	< 181	+35	>90% (for DOX)	-

Table 2: Cytotoxicity of C8-Ceramide and Liposomal C8-Ceramide in Cancer Cell Lines



Cell Line	Treatment	IC50 (μM)	Assay	Reference
MDA435/LCC6 human breast cancer	C8-ceramide	Inversely proportional to chain length, C6 most active (3-14 µM)	Not specified	
J774 mouse macrophage	C8-ceramide	Inversely proportional to chain length, C6 most active (3-14 µM)	Not specified	
HepG2 hepatocellular carcinoma	Liposomal C8- ceramide	~5 μM (at 48h)	MTT Assay	
HepG2 hepatocellular carcinoma	Free C8- ceramide	> 5 μM (at 48h)	MTT Assay	
H1299 non- small-cell lung cancer	C8-ceramide	Dose-dependent inhibition (10-50 μΜ)	Proliferation Assay	

Experimental Protocols

Preparation of C8-Ceramide Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of **C8-ceramide** loaded liposomes using the widely adopted thin-film hydration method, followed by sonication or extrusion to achieve unilamellar vesicles of a desired size.

Materials:

Dipalmitoylphosphatidylcholine (DPPC)



- Cholesterol
- N-octanoyl-sphingosine (C8-ceramide)
- Chloroform
- Methanol
- Phosphate-buffered saline (PBS), pH 7.4
- Rotary evaporator
- Sonicator (probe or bath) or Liposome extruder with polycarbonate membranes
- Round-bottom flask

Procedure:

- Lipid Film Formation:
 - Dissolve DPPC, cholesterol, and C8-ceramide in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of the lipids can be varied to optimize the formulation (e.g., DPPC:Cholesterol:C8-ceramide at 7:2:1).
 - Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature (for DPPC, >41°C) to form a thin, uniform lipid film on the inner surface of the flask.
 - Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask gently. The volume of PBS will determine the final lipid concentration.
 - This process results in the formation of multilamellar vesicles (MLVs).



· Size Reduction:

- Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension
 using a probe sonicator on ice or a bath sonicator. Sonication time should be optimized to
 achieve the desired size and prevent lipid degradation.
- Extrusion: For a more uniform size distribution and to produce large unilamellar vesicles (LUVs), pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 10-20 times). This should also be performed at a temperature above the lipid's phase transition temperature.

Characterization of Liposomes

- a) Particle Size and Zeta Potential:
- Dilute the liposome suspension in deionized water or PBS.
- Measure the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
- b) Encapsulation Efficiency:
- Separate the unencapsulated C8-ceramide from the liposomes using methods like size exclusion chromatography or centrifugation.
- Disrupt the liposomes using a suitable solvent (e.g., methanol or isopropanol).
- Quantify the amount of C8-ceramide in the liposomal fraction using High-Performance Liquid Chromatography (HPLC) or mass spectrometry.
- Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of C8-ceramide in liposomes / Initial amount of C8-ceramide used) x 100

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.



Materials:

- Cells of interest (e.g., cancer cell line)
- Complete cell culture medium
- Liposomal C8-ceramide and control liposomes (without C8-ceramide)
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
- 96-well microplate
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
- Treatment: Remove the medium and add fresh medium containing various concentrations of liposomal C8-ceramide, free C8-ceramide, and control liposomes. Include untreated cells as a control.
- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
- Data Analysis: Express cell viability as a percentage of the untreated control.



Apoptosis Detection (Caspase-3/7 Activity Assay)

Caspases are key mediators of apoptosis. This protocol describes a luminescent or colorimetric assay to measure the activity of caspase-3 and -7, which are executioner caspases.

Materials:

- Cells treated with liposomal **C8-ceramide** and controls in a 96-well plate.
- Caspase-Glo® 3/7 Assay System (Promega) or a similar colorimetric/fluorometric assay kit.
- Luminometer or spectrophotometer.

Procedure (using Caspase-Glo® 3/7):

- Cell Treatment: Seed and treat cells with liposomal C8-ceramide as described for the MTT assay.
- Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
- Reagent Addition: Add 100 μ L of the prepared reagent to each well of the 96-well plate containing the cells and medium.
- Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
- Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Alternative Colorimetric Method:

- Lyse the treated cells and prepare cell extracts.
- Incubate the cell lysate with a colorimetric caspase-3 substrate (e.g., DEVD-pNA).
- Measure the absorbance of the resulting colored product (pNA) at 405 nm.



Quantification of Cellular Ceramide Uptake

This protocol outlines a method to quantify the amount of **C8-ceramide** delivered to cells by the liposomal formulation.

Materials:

- Cells treated with liposomal C8-ceramide.
- Lipid extraction solvents (e.g., chloroform:methanol).
- Internal standard (e.g., a non-naturally occurring ceramide species).
- LC-MS/MS system.

Procedure:

- Cell Lysis and Lipid Extraction:
 - o After treatment, wash the cells with ice-cold PBS to remove any remaining liposomes.
 - Lyse the cells and extract the total lipids using a suitable solvent system (e.g., Bligh-Dyer or Folch extraction).
- Sample Preparation:
 - o Dry the lipid extract under a stream of nitrogen.
 - Reconstitute the sample in a suitable solvent for analysis.
- Quantification:
 - Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
 - Use a precursor ion scan for the characteristic fragment of ceramide (m/z 264) for quantification.



 Quantify the amount of C8-ceramide by comparing its peak area to that of the internal standard.

Visualization of Pathways and Workflows C8-Ceramide Induced Apoptosis Signaling Pathway

// Nodes liposomal_c8 [label="Liposomal\n**C8-Ceramide**", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cellular_uptake [label="Cellular Uptake", fillcolor="#4285F4", fontcolor="#FFFFFF"]; c8_ceramide [label="Increased Intracellular\n**C8-Ceramide**", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ros [label="ROS Production", fillcolor="#FBBC05", fontcolor="#202124"]; ask1 [label="ASK1 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; jnk [label="JNK Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; caspases [label="Caspase Activation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges liposomal_c8 -> cellular_uptake; cellular_uptake -> c8_ceramide; c8_ceramide -> ros [label=" induces"]; ros -> ask1 [label=" activates"]; ask1 -> jnk [label=" activates"]; c8_ceramide -> akt_mTOR [label=" inhibits", dir=T, arrowhead=tee]; jnk -> caspases; akt_mTOR -> apoptosis [label=" survival signal", dir=T, arrowhead=tee]; caspases -> apoptosis; } dot

Caption: **C8-Ceramide** signaling pathway leading to apoptosis.

Experimental Workflow for C8-Ceramide Liposome Studies

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; liposome_prep [label="Liposome Preparation\n(Thin-Film Hydration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; characterization [label="Liposome Characterization\n(Size, Zeta, EE%)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_culture [label="Cell Culture &\nSeeding", fillcolor="#34A853", fontcolor="#FFFFFF"]; treatment [label="Treatment with\nLiposomal C8-Ceramide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; viability [label="Cell Viability Assay\n(MTT)", fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Apoptosis Assay\n(Caspase Activity)", fillcolor="#FBBC05", fontcolor="#202124"]; uptake [label="Cellular Uptake\n(LC-MS/MS)", fillcolor="#FBBC05", fontcolor="#202124"]; data analysis [label="Data"]



Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> liposome_prep; liposome_prep -> characterization; characterization ->
treatment; cell_culture -> treatment; treatment -> viability; treatment -> apoptosis; treatment ->
uptake; viability -> data_analysis; apoptosis -> data_analysis; uptake -> data_analysis;
data_analysis -> end; } dot

Caption: Workflow for evaluating liposomal **C8-ceramide** effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular delivery of ceramide lipids via liposomes enhances apoptosis in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exogenous C8-Ceramide Induces Apoptosis by Overproduction of ROS and the Switch of Superoxide Dismutases SOD1 to SOD2 in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Evaluation of Liposomal C8 Ceramide as a Potent anti-Hepatocellular Carcinoma Agent - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: C8-Ceramide Delivery to Cells Using Liposomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668189#c8-ceramide-delivery-to-cells-using-liposomes]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com